

An In-depth Technical Guide to (Difluoromethyl)trimethylsilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Difluoromethyl)trimethylsilane

Cat. No.: B044995

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(Difluoromethyl)trimethylsilane, also known by its chemical synonym (Trimethylsilyl)difluoromethane or the abbreviation TMSCF₂H, is a versatile and valuable reagent in modern organic synthesis. Its significance lies in its ability to introduce the difluoromethyl group (–CHF₂) into a wide array of organic molecules. This functional group is of particular interest to researchers, scientists, and drug development professionals due to its unique electronic properties, which can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of parent compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **(Difluoromethyl)trimethylsilane**, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications.

Core Physical and Chemical Properties

(Difluoromethyl)trimethylsilane is a colorless, volatile, and flammable liquid.^{[1][2]} A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **(Difluoromethyl)trimethylsilane**

Property	Value	Reference(s)
CAS Number	65864-64-4	[3][4]
Molecular Formula	C4H10F2Si	[3][4]
Molecular Weight	124.20 g/mol	[4]
Appearance	Colorless liquid	[3][5]
Boiling Point	52 °C (lit.)	[3]
Density	0.877 ± 0.06 g/cm ³ (Predicted)	[3]
Refractive Index	1.3560 - 1.3600	[3]
Flash Point	-17 °C	[2][3]
Storage Temperature	2-8 °C, Inert atmosphere, Keep in dark place	[3]

Table 2: Spectroscopic Data for (Difluoromethyl)trimethylsilane

Spectrum Type	Key Features	Reference(s)
¹ H NMR	Chemical shifts (δ) are typically observed for the trimethylsilyl protons.	[5]
¹³ C NMR	Signals corresponding to the trimethylsilyl carbons and the difluoromethyl carbon can be identified.	[5][6]
¹⁹ F NMR	A characteristic signal for the two fluorine atoms is a key diagnostic feature.	[5]
FT-IR	Absorption bands related to C-H, Si-C, and C-F bond vibrations are present.	[7][8][9]

Synthesis of (Difluoromethyl)trimethylsilane

One common laboratory synthesis of **(Difluoromethyl)trimethylsilane** involves the reaction of trimethylsilyl chloride (TMSCl) with a source of the difluoromethyl anion.^[3] A general representation of this synthesis is outlined below.

Experimental Protocol: Synthesis from Trimethylsilyl Chloride and a Difluoromethyl Anion Source

Materials:

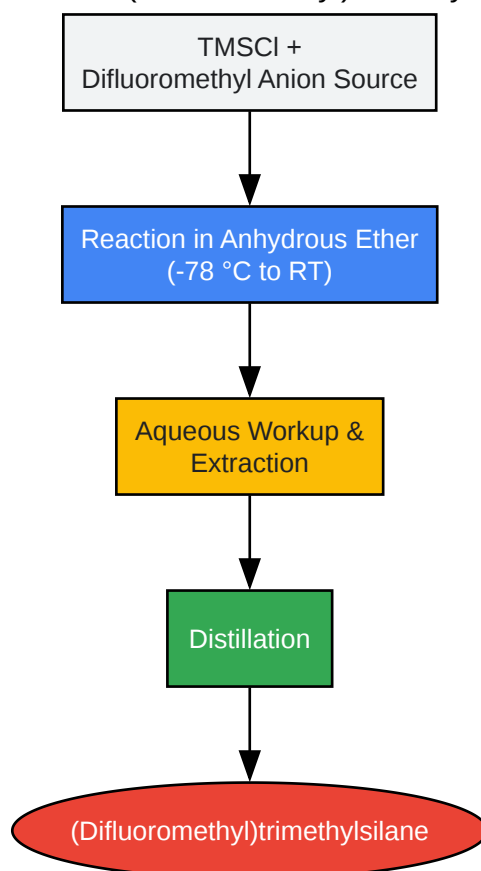
- Trimethylsilyl chloride (TMSCl)
- A suitable source of difluoromethyl anion (e.g., generated in situ from a precursor)
- Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (THF))
- Inert atmosphere (e.g., Argon or Nitrogen)
- Standard glassware for anhydrous reactions

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.
- Under a positive pressure of inert gas, charge the flask with the difluoromethyl anion precursor in the chosen anhydrous solvent.
- Cool the reaction mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.
- Slowly add a solution of trimethylsilyl chloride in the same anhydrous solvent to the cooled mixture via the dropping funnel.
- After the addition is complete, allow the reaction to stir at the low temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

- Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
- The mixture is allowed to warm to room temperature, and the organic layer is separated.
- The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield **(Difluoromethyl)trimethylsilane** as a colorless liquid.

Synthesis of (Difluoromethyl)trimethylsilane



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Caption: General workflow for the synthesis of **(Difluoromethyl)trimethylsilane**.

Chemical Reactivity and Applications

(Difluoromethyl)trimethylsilane serves as a nucleophilic difluoromethylating agent. The silicon center can be activated by a Lewis base, facilitating the transfer of the difluoromethyl group to various electrophiles.

Difluoromethylation of Carbonyl Compounds

A prominent application of **(Difluoromethyl)trimethylsilane** is the nucleophilic difluoromethylation of aldehydes and ketones to produce difluoromethylated alcohols.^[10] This reaction is typically catalyzed by a fluoride source, such as cesium fluoride (CsF).

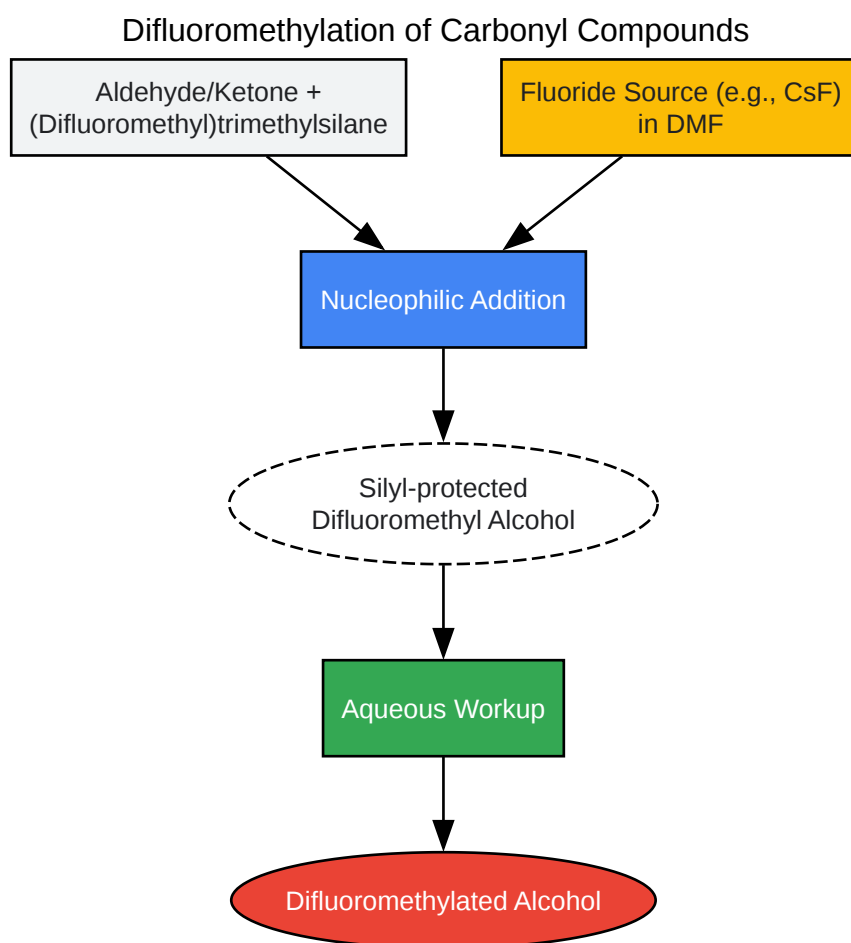
Materials:

- **(Difluoromethyl)trimethylsilane**
- Benzaldehyde
- Cesium fluoride (CsF), dried
- Anhydrous dimethylformamide (DMF)
- Standard glassware for anhydrous reactions

Procedure:

- In a flame-dried flask under an inert atmosphere, add dried cesium fluoride.
- To the flask, add anhydrous DMF, followed by **(Difluoromethyl)trimethylsilane** and benzaldehyde via syringe.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

- Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the corresponding difluoromethylated alcohol.^[10]



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Caption: Signaling pathway for the difluoromethylation of carbonyls.

Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides

(Difluoromethyl)trimethylsilane can also be used in copper-mediated cross-coupling reactions to introduce the difluoromethyl group onto aromatic and vinylic systems.^{[4][11]} This method is valuable for the synthesis of difluoromethylarenes and difluoromethylated alkenes.

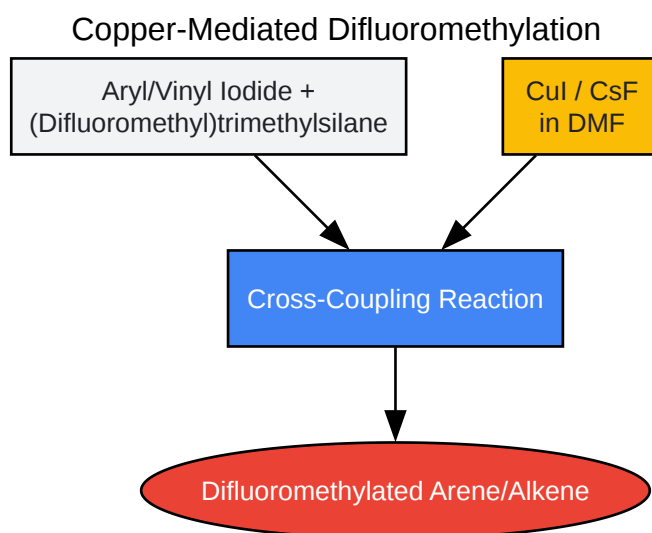
Materials:

- Aryl iodide
- **(Difluoromethyl)trimethylsilane**
- Copper(I) iodide (CuI)
- Cesium fluoride (CsF)
- Anhydrous solvent (e.g., DMF or NMP)
- Standard glassware for anhydrous reactions

Procedure:

- In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with copper(I) iodide and cesium fluoride.
- Add the aryl iodide and the anhydrous solvent.
- Add **(Difluoromethyl)trimethylsilane** to the reaction mixture.
- Seal the vessel and heat the reaction mixture at a specified temperature for a set period. Monitor the reaction by GC-MS or LC-MS.
- After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
- Filter the mixture through a pad of celite to remove insoluble copper salts.

- Separate the organic layer, and extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the difluoromethylated arene.[4]



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Caption: Logical relationship in copper-mediated difluoromethylation.

Safety and Handling

(Difluoromethyl)trimethylsilane is a highly flammable liquid and vapor.[1][12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] It is also moisture-sensitive and should be stored under an inert atmosphere.[13]

Conclusion

(Difluoromethyl)trimethylsilane has emerged as a key reagent for the introduction of the valuable difluoromethyl moiety into organic molecules. Its accessibility, coupled with the

development of robust protocols for its use in various transformations, has made it an indispensable tool for chemists in academia and industry. The methodologies described in this guide for its synthesis and application in the difluoromethylation of carbonyls and aryl/vinyl halides highlight its versatility. As the demand for selectively fluorinated compounds continues to grow, particularly in the life sciences and materials science, the importance of **(Difluoromethyl)trimethylsilane** is expected to increase further.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (Difluoromethyl)trimethylsilane: Properties, Synthesis, and Applications]. BenchChem,

[2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044995#physical-and-chemical-properties-of-difluoromethyl-trimethylsilane>]

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